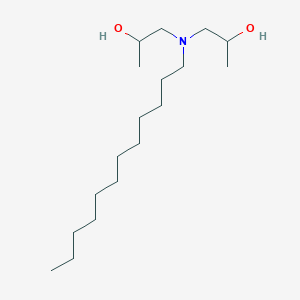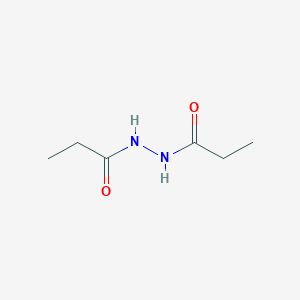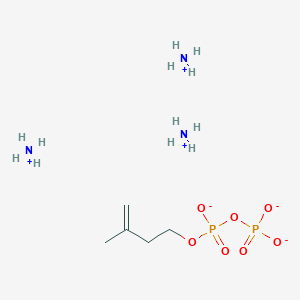
Dimethylallyl Pyrophosphate (triammonium salt)
Vue d'ensemble
Description
Dimethylallyl Pyrophosphate (DMAPP) is an intermediate in the biosynthesis of terpenes and terpenoids. The triammonium salt form of DMAPP plays a significant role in various biochemical pathways.
Synthesis Analysis
The synthesis of compounds related to DMAPP involves complex organic reactions. For instance, the synthesis of related dimethylaminomethyl-phenol derivatives is achieved through specific chemical processes, indicating the complexity of synthesizing such compounds (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of DMAPP and its derivatives is characterized by specific bonding and geometric arrangements. For instance, compounds like tris(dimethylammonium) monochloride tetrachlorocuprate(II) display unique structural characteristics, indicative of the complexity of DMAPP-related molecules (Willett & Larsen, 1971).
Chemical Reactions and Properties
DMAPP and its related compounds participate in a variety of chemical reactions. For example, dimethylallylbenzyl ammonium chloride, a compound related to DMAPP, is synthesized from benzyl chloride and dimethylallylamine, demonstrating the reactivity of these types of molecules (Sun Chuan-guo, 2005).
Physical Properties Analysis
The physical properties of DMAPP-related compounds, such as crystal structures and hydrogen bonding, are significant. The crystal structure of tris(dimethylammonium) monochloride tetrachlorocuprate(II), for example, shows intricate details of molecular arrangement, which is likely reflective of DMAPP's physical characteristics (Willett & Larsen, 1971).
Chemical Properties Analysis
The chemical properties of DMAPP-related compounds are characterized by their interaction with other chemical entities. For instance, the study of anionic supramolecular polymers containing pyrrole anion dimers demonstrates the complex chemical behavior that can be expected from DMAPP derivatives (Gale et al., 2002).
Applications De Recherche Scientifique
-
Terpene Biosynthesis
-
Neurotransmitter Regulation
-
Synthetic Reagent in Biochemical Reactions
-
Binding Protein for Dopamine
-
Preparation of Terpenoid Precursors
-
Used in Biochemical Reactions
Safety And Hazards
Orientations Futures
While specific future directions for DMAPP are not mentioned in the search results, it is a crucial intermediate in the biosynthesis of terpenes , which are a large and diverse class of organic compounds produced by a variety of plants, particularly conifers, and by some insects. They play a role in traditional herbal remedies and are under investigation for antibacterial, antineoplastic, and other pharmaceutical functions .
Propriétés
IUPAC Name |
triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYOWJEWZVAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



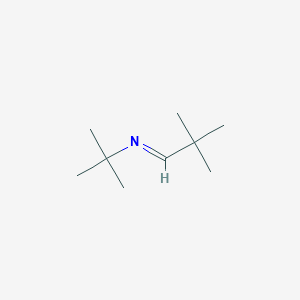
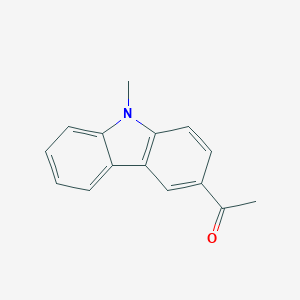
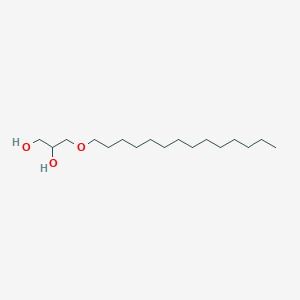


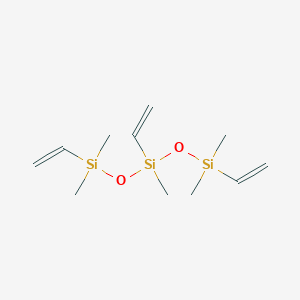
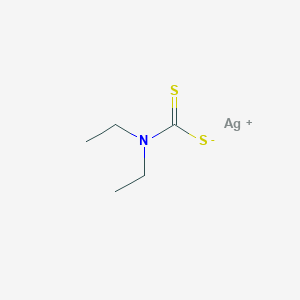
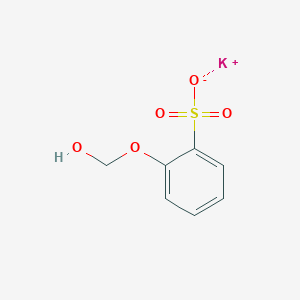
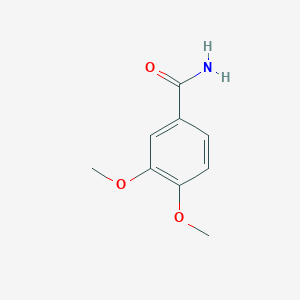

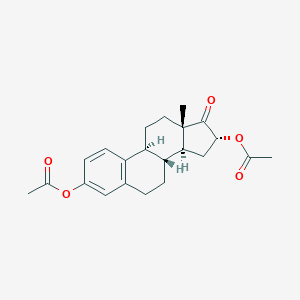
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)
